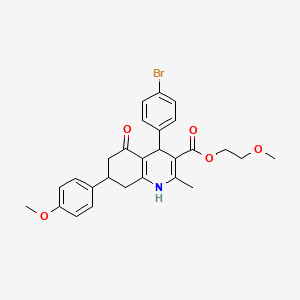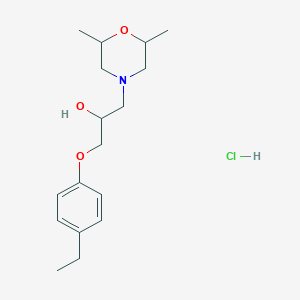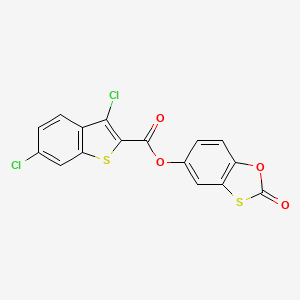
2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate, also known as DBTC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiophene derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of p53, a tumor suppressor protein. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression. In addition, this compound has been shown to induce the generation of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate in laboratory experiments is its potency. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal tool for studying various biological processes. However, one of the limitations of using this compound in laboratory experiments is its toxicity. This compound has been shown to exhibit cytotoxicity against normal cells as well as cancer cells, making it important to carefully evaluate its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate. One area of research is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cancer cells. In addition, this compound may have potential as a therapeutic agent for the treatment of bacterial and fungal infections, and further research in this area is warranted.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It exhibits potent antitumor activity, inhibits the growth of bacteria and fungi, and exerts a wide range of biochemical and physiological effects. While this compound has several advantages as a tool for studying various biological processes, its toxicity must be carefully evaluated. Future research on this compound may lead to the development of new therapeutic agents for the treatment of cancer, bacterial and fungal infections, and other diseases.
Métodos De Síntesis
2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate can be synthesized by the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 2-mercapto-1,3-benzoxathiole-5-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 244-246°C.
Aplicaciones Científicas De Investigación
2-oxo-1,3-benzoxathiol-5-yl 3,6-dichloro-1-benzothiophene-2-carboxylate has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 3,6-dichloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl2O4S2/c17-7-1-3-9-11(5-7)23-14(13(9)18)15(19)21-8-2-4-10-12(6-8)24-16(20)22-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBQMXKOAFHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)SC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4938250.png)
![N-[(1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4938253.png)
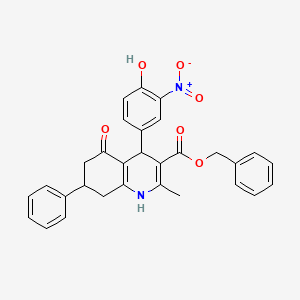
![N~2~-(3-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4938267.png)
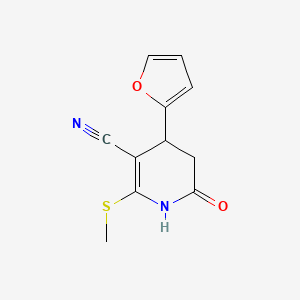
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]](/img/structure/B4938290.png)

![4-[5-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4938294.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4938301.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4938319.png)
![3-[(2-chlorobenzyl)thio]-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938321.png)
